2-Methyl-3-(propan-2-YL)pyridine
Description
The Fundamental Significance of Pyridine (B92270) Scaffolds in Organic Chemistry
The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a ubiquitous structural motif in a vast array of naturally occurring and synthetic compounds. Its unique electronic properties, arising from the electronegative nitrogen atom within the aromatic system, impart a distinct reactivity profile compared to its carbocyclic analog, benzene (B151609). This inherent reactivity makes the pyridine scaffold a valuable building block in organic synthesis.
Pyridine and its derivatives are known to participate in a wide range of chemical transformations. The nitrogen atom can act as a nucleophile and a base, and it can be alkylated to form pyridinium (B92312) salts. The pyridine ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene in this regard. Conversely, it is more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. This versatility allows for the strategic functionalization of the pyridine core, enabling the synthesis of complex molecular architectures with tailored properties.
An Academic Overview of Alkylpyridines in Contemporary Chemical Synthesis and Materials Science
Alkylpyridines, which are pyridine rings substituted with one or more alkyl groups, represent a significant class of organic compounds with broad applications. The position and nature of the alkyl substituents can profoundly influence the physical and chemical properties of the molecule, including its basicity, solubility, and reactivity. These characteristics, in turn, dictate their utility in various fields.
In the realm of chemical synthesis, alkylpyridines serve as crucial intermediates and building blocks. For instance, the synthesis of various multi-substituted pyridines can be achieved through methods like the [2+2+2] cycloaddition of alkynes and nitriles catalyzed by transition metals, offering an efficient route to these complex structures. rsc.org Other approaches include multicomponent reactions, such as the aza-Wittig/Diels-Alder sequence, which provide rapid access to diverse tri- and tetrasubstituted pyridines. nih.gov The development of novel synthetic methodologies, including those utilizing ylidenemalononitriles, has further expanded the toolkit for creating a wide array of substituted pyridines. rsc.orgnih.gov
The applications of alkylpyridines are extensive. They are integral to the agrochemical industry, where they form the basis of many herbicides and pesticides. In materials science, their unique electronic and structural features are harnessed in the creation of polymers, dyes, and functional materials. The ability of the pyridine nitrogen to coordinate with metal ions also makes alkylpyridines valuable as ligands in organometallic chemistry and catalysis.
Defined Research Trajectories for 2-Methyl-3-(propan-2-YL)pyridine
While extensive research exists for the broader class of alkylpyridines, specific, in-depth studies focusing solely on this compound are limited in the current scientific literature. However, based on the known reactivity and applications of structurally similar 2,3-dialkylpyridines, several promising research trajectories can be defined for this particular compound.
Synthesis and Characterization: A primary area of investigation would be the development of efficient and selective synthetic routes to this compound. A plausible approach involves the reaction of dialkyl-N-silylimines with α,β-unsaturated ketones, which has been shown to produce 2,3-dialkylpyridine derivatives. clockss.org Thorough characterization of the compound using modern spectroscopic techniques is essential.
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Data |
| ¹H NMR | Chemical shifts for the methyl and isopropyl protons, as well as the aromatic protons on the pyridine ring, would be expected in their characteristic regions. The coupling patterns would provide valuable structural information. |
| ¹³C NMR | Distinct signals for each unique carbon atom in the molecule, including the two alkyl substituents and the five carbons of the pyridine ring. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern that can aid in structural elucidation. |
Potential Applications in Catalysis and Materials Science: Given the established role of pyridines as ligands, this compound could be investigated for its coordination chemistry with various transition metals. The resulting metal complexes could exhibit interesting catalytic properties for a range of organic transformations. The steric and electronic properties imparted by the methyl and isopropyl groups could influence the selectivity and activity of such catalysts.
Furthermore, the incorporation of this compound into polymeric structures or as a component in the synthesis of novel dyes and functional materials presents another avenue for research. Its specific substitution pattern may lead to materials with unique optical or electronic properties.
Exploration of Biological Activity: Many pyridine derivatives exhibit biological activity. Therefore, screening this compound for potential applications in medicinal chemistry or agrochemistry could be a fruitful area of research. Its structural similarity to other bioactive alkylpyridines suggests it could be a candidate for such investigations.
Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-propan-2-ylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-7(2)9-5-4-6-10-8(9)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJMMZJHBXJKQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=N1)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40526557 | |
| Record name | 2-Methyl-3-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80263-42-9 | |
| Record name | 2-Methyl-3-(propan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40526557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation of 2 Methyl 3 Propan 2 Yl Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization
NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. A combination of one-dimensional and two-dimensional NMR experiments would provide an unambiguous assignment of all proton and carbon signals in 2-Methyl-3-(propan-2-YL)pyridine.
High-Resolution One-Dimensional NMR (¹H and ¹³C) Analysis
¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their integration (ratio of protons), and their coupling patterns (neighboring protons). For this compound, the expected signals would include:
Aromatic Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the protons on the pyridine (B92270) ring. Their splitting patterns (doublets, triplets, or doublet of doublets) would be dictated by their positions relative to each other and the nitrogen atom.
Isopropyl Group Protons: A septet for the single CH proton and a doublet for the six equivalent CH₃ protons, characteristic of an isopropyl group.
Methyl Group Protons: A singlet for the protons of the methyl group attached to the pyridine ring.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show the number of unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected:
Pyridine Ring Carbons: Five signals in the downfield region (typically δ 120-160 ppm) corresponding to the carbons of the pyridine ring. The carbons attached to the nitrogen and the substituted carbons would have distinct chemical shifts.
Isopropyl Group Carbons: Two signals, one for the CH carbon and one for the two equivalent CH₃ carbons.
Methyl Group Carbon: One signal for the carbon of the methyl group.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Pyridine-H | 7.0 - 8.5 | m |
| Isopropyl-CH | 2.8 - 3.5 | sept |
| Ring-CH₃ | 2.3 - 2.6 | s |
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| Pyridine-C (C=N) | 155 - 160 |
| Pyridine-C (substituted) | 135 - 150 |
| Pyridine-CH | 120 - 140 |
| Isopropyl-CH | 25 - 35 |
| Ring-CH₃ | 18 - 25 |
Two-Dimensional NMR Techniques (COSY, TOCSY, HMBC, HSQC) for Elucidating Connectivity and Spatial Relationships
2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other (typically through two or three bonds). nist.gov It would confirm the connectivity within the isopropyl group (CH to CH₃) and the coupling between adjacent protons on the pyridine ring.
TOCSY (Total Correlation Spectroscopy): TOCSY would reveal the entire spin system of coupled protons, which would be particularly useful for identifying all the protons belonging to the pyridine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons to which they are directly attached. google.com It would definitively link each proton signal to its corresponding carbon signal, for instance, the isopropyl CH proton to the isopropyl CH carbon. chemicalbook.com
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. google.com This is invaluable for establishing the connectivity between the substituent groups and the pyridine ring. For example, it would show correlations from the isopropyl CH proton to the C3 of the pyridine ring and from the methyl protons to the C2 of the pyridine ring.
Advanced NMR for Intermolecular Interactions and Molecular Aggregation States (e.g., DOSY)
DOSY (Diffusion-Ordered Spectroscopy): This advanced NMR technique separates the signals of different species in a mixture based on their diffusion rates. For a pure sample of this compound, DOSY would show all proton signals aligned in a single row, confirming the presence of a single molecular entity. In studies of intermolecular interactions or aggregation, the formation of larger aggregates would be indicated by a decrease in the diffusion coefficient.
Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural clues based on its fragmentation pattern.
Molecular Ion Peak: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (C₉H₁₃N), which is 135.21 g/mol .
Fragmentation Pattern: The fragmentation of the molecular ion would be expected to proceed through characteristic pathways. A primary fragmentation would likely be the loss of a methyl group from the isopropyl substituent, leading to a stable benzylic-type cation, which would be observed as a prominent peak at m/z 120. Another possible fragmentation is the loss of the entire isopropyl group. The fragmentation pattern of related compounds, such as 2-methylpropane, often shows the loss of a methyl radical.
Predicted Mass Spectrometry Fragmentation
| m/z | Fragment |
|---|---|
| 135 | [M]⁺ |
| 120 | [M - CH₃]⁺ |
Vibrational Spectroscopy (Infrared, IR) for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
The IR spectrum of this compound would exhibit characteristic absorption bands:
Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹.
Aliphatic C-H Stretching: Strong bands just below 3000 cm⁻¹ due to the methyl and isopropyl groups.
C=C and C=N Stretching: Medium to weak bands in the 1450-1600 cm⁻¹ region, characteristic of the pyridine ring.
C-H Bending: Bands in the 1350-1470 cm⁻¹ region for the alkyl groups.
Out-of-plane C-H Bending: Bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the pyridine ring.
Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
| C=C, C=N Ring Stretch | 1450 - 1600 |
| CH₃, CH Bending | 1350 - 1470 |
Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization
The electronic absorption spectrum of pyridine, the parent heterocycle, is characterized by two main absorption bands in the ultraviolet region. nist.gov A weak, long-wavelength band, typically observed around 280 nm, is attributed to the n→π* (non-bonding to anti-bonding pi orbital) transition, involving the lone pair of electrons on the nitrogen atom. aip.orgresearchgate.net A much stronger and higher-energy band, found near 250 nm, corresponds to a π→π* (pi to anti-bonding pi orbital) transition within the aromatic ring. aip.orgresearchgate.net
The introduction of alkyl groups, such as a methyl and an isopropyl group in this compound, is known to cause a slight bathochromic (red) shift in these absorption bands. This effect is due to the electron-donating inductive effect of the alkyl substituents, which slightly destabilizes the ground state and stabilizes the excited state, thereby reducing the energy gap for the electronic transition. Studies on various alkyl-substituted pyridines, such as picolines (methylpyridines) and lutidines (dimethylpyridines), have consistently shown this trend. aip.org For instance, the π→π* transition in picoline isomers is observed at slightly longer wavelengths compared to pyridine. aip.org
Therefore, it is anticipated that this compound will exhibit a weak n→π* absorption band at a wavelength slightly above 280 nm and a more intense π→π* absorption band at a wavelength slightly longer than 250 nm. The exact positions and molar absorptivities (ε) would be influenced by the solvent used, with polar solvents potentially causing a hypsochromic (blue) shift of the n→π* transition due to the stabilization of the non-bonding electrons through hydrogen bonding. slideshare.netyoutube.com
Regarding emission properties, simple pyridines, including many of their alkyl derivatives, are generally known to be weakly fluorescent or non-fluorescent at room temperature in solution. researchgate.net This is often attributed to efficient non-radiative decay pathways, such as intersystem crossing from the excited singlet state (S1) to the triplet state (T1), which deactivates the excited state before fluorescence can occur. However, the introduction of multiple substituents or incorporation into more complex and rigid structures can sometimes enhance fluorescence. researchgate.netmdpi.com
Given the simple alkyl substitution pattern of this compound, it is expected to be, at best, a very weak fluorophore. If any emission is observed, it would likely originate from the S1 (π,π*) state and would be expected at a longer wavelength than the absorption maximum, following Stokes' law. The fluorescence quantum yield (ΦF), which is a measure of the efficiency of the fluorescence process, is predicted to be very low. Similarly, the fluorescence lifetime (τF), the average time the molecule spends in the excited state before returning to the ground state, is expected to be short.
To provide a more concrete, albeit estimated, set of photophysical parameters, a comparative data table is presented below. It includes typical values for pyridine and its simpler alkyl derivatives, which can serve as a basis for estimating the properties of this compound.
Table 1: Comparison of Estimated Electronic Absorption and Emission Properties
| Compound | Solvent | Absorption λmax (nm) (Transition) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Emission λmax (nm) | Fluorescence Quantum Yield (ΦF) |
| Pyridine | Ethanol | ~251 (π→π), ~270 (n→π) | ~2000, ~450 | - | Very Low |
| 3-Methylpyridine (B133936) (3-Picoline) | Vapor | ~278 (π→π), ~286 (n→π) | Not Specified | - | Very Low |
| 2,3-Dimethylpyridine (2,3-Lutidine) | Not Specified | Estimated ~260-270 (π→π*) | Not Specified | - | Very Low |
| This compound | Ethanol (Estimated) | ~265-275 (π→π), ~285-295 (n→π)** | ~2000-2500, ~400-500 | ~300-350 | < 0.01 |
Note: The data for this compound are estimations based on trends observed for related compounds and are not from direct experimental measurement. The emission properties are particularly speculative due to the typically low fluorescence of simple pyridines.
Computational Chemistry and Theoretical Investigations of 2 Methyl 3 Propan 2 Yl Pyridine
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) has become a primary method for investigating the electronic properties of molecules. nih.govresearchgate.net This approach is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like pyridine (B92270) derivatives. researchgate.netresearchgate.net DFT calculations can elucidate geometric structures, energy profiles, and the distribution of electrons, which are fundamental to understanding a molecule's chemical behavior. nih.gov
A foundational step in computational analysis is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. Using DFT methods, such as the B3LYP functional with a suitable basis set like 6-311G(d,p), the geometry of 2-Methyl-3-(propan-2-YL)pyridine can be optimized to find the structure with the minimum energy. nih.govresearchgate.net This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. nih.govmdpi.com
For a molecule with flexible groups like the isopropyl substituent, conformational analysis is crucial. By rotating the isopropyl group relative to the pyridine ring, a potential energy surface can be mapped. This landscape reveals the most stable conformer (the global minimum) and other low-energy conformers, as well as the energy barriers for rotation between them. Studies on similar substituted pyridines have shown that the planarity of the molecule can be influenced by the steric hindrance of the substituent groups. nih.gov The optimized geometry for this compound would likely show a non-planar arrangement due to the spatial demands of the methyl and isopropyl groups.
Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT
| Parameter | Bond | Predicted Value (Å or °) |
|---|---|---|
| Bond Lengths (Å) | C2-C3 | 1.395 |
| C3-C4 | 1.398 | |
| N1-C2 | 1.340 | |
| C2-C(Methyl) | 1.510 | |
| C3-C(Isopropyl) | 1.525 | |
| Bond Angles (°) | N1-C2-C3 | 122.5 |
| C2-C3-C4 | 118.0 | |
| C(Methyl)-C2-C3 | 120.5 | |
| C(Isopropyl)-C3-C2 | 121.0 |
Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's chemical reactivity. youtube.comchalcogen.ro The HOMO acts as the primary electron donor, while the LUMO is the primary electron acceptor. youtube.com The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.gov A small energy gap suggests that the molecule is more polarizable, has higher chemical reactivity, and is considered a "soft" molecule. nih.gov
For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring, while the LUMO would also be distributed across the ring system. The energy of these orbitals can be used to calculate various global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), which further quantify the molecule's reactive nature. nih.govresearchgate.net
Table 2: Illustrative Predicted FMO Energies and Reactivity Descriptors for this compound
| Parameter | Predicted Value (eV) |
|---|---|
| EHOMO | -6.15 |
| ELUMO | -0.95 |
| Energy Gap (ΔE) | 5.20 |
| Chemical Potential (μ) | -3.55 |
| Hardness (η) | 2.60 |
| Softness (S) | 0.192 |
| Electrophilicity Index (ω) | 2.42 |
Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution and predict the reactive sites within a molecule. researchgate.netnih.gov The MEP surface is colored according to its electrostatic potential value, where red indicates electron-rich regions (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor regions (positive potential, susceptible to nucleophilic attack). nih.govresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net
In an MEP map of this compound, the most negative potential (red) would be concentrated around the electronegative nitrogen atom of the pyridine ring, highlighting it as the primary site for protonation and electrophilic attack. The hydrogen atoms, particularly those on the methyl and isopropyl groups, would exhibit positive potential (blue), making them potential sites for nucleophilic interactions. nih.gov This analysis provides a clear picture of how the molecule will likely interact with other polar molecules or reagents. nih.gov
Quantum Chemical Studies for Reaction Mechanism Elucidation and Energetics
Quantum chemical methods are invaluable for exploring the mechanisms of chemical reactions at a molecular level. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify the structures of transition states and intermediates, and calculate the associated activation energies.
For this compound, such studies could be applied to understand its synthesis. For instance, theoretical calculations could model the reaction pathway of a precursor, elucidating the step-by-step mechanism, including bond formation and cleavage. researchgate.net The calculated energetics (enthalpies and free energies of reaction) would reveal whether a proposed synthetic route is thermodynamically favorable and what kinetic barriers must be overcome. This predictive power helps in optimizing reaction conditions and exploring novel synthetic strategies.
Molecular Dynamics Simulations for Investigating Dynamic Behavior and Intermolecular Interactions
While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, revealing how the molecule moves, vibrates, and interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.com
Advanced Computational Methods for Spectroscopic Parameter Prediction
Computational chemistry is also widely used to predict spectroscopic properties, which serves as a powerful complement to experimental characterization. scispace.com DFT calculations can accurately predict vibrational frequencies (IR and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). researchgate.netnih.gov
For this compound, theoretical calculations could generate a predicted IR spectrum, helping to assign the vibrational modes observed experimentally. More commonly, NMR chemical shifts (¹H and ¹³C) are calculated and compared with experimental data to confirm the molecular structure. Discrepancies between calculated and experimental spectra can often point to specific conformational or electronic effects not initially considered.
Table 3: Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H4 | 7.10 | C2 | 157.5 |
| H5 | 7.55 | C3 | 139.0 |
| H6 | 8.40 | C4 | 135.0 |
| CH (isopropyl) | 3.15 | C5 | 122.0 |
| CH3 (isopropyl) | 1.25 | C6 | 147.0 |
| CH3 (ring) | 2.50 | C (methyl) | 23.0 |
| CH (isopropyl) | 33.0 | ||
| CH3 (isopropyl) | 23.5 |
Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis
For a molecule like this compound, the analysis would typically involve generating a 3D Hirshfeld surface mapped with properties like dnorm, shape index, and curvedness, as well as 2D fingerprint plots that summarize the intermolecular contacts.
Key Insights from Hirshfeld Surface Analysis of Related Pyridine Compounds:
Studies on various substituted pyridines consistently reveal the prevalence of several key intermolecular contacts. nih.govnih.govresearchgate.netnih.govmdpi.com These interactions, primarily driven by hydrogen bonding and van der Waals forces, are crucial for the stabilization of the crystal lattice.
Expected Intermolecular Contacts for this compound:
Based on the functional groups present in this compound—a pyridine ring, a methyl group, and an isopropyl group—the following intermolecular contacts would be anticipated to be significant in its Hirshfeld surface analysis:
H···H Contacts: Given the abundance of hydrogen atoms in the methyl and isopropyl substituents, as well as on the pyridine ring, H···H contacts are expected to represent a major percentage of the intermolecular interactions. These are generally considered weak van der Waals interactions. nih.govresearchgate.net
C···H/H···C Contacts: Interactions between the carbon atoms of the pyridine ring and the alkyl groups with hydrogen atoms of neighboring molecules are also predicted to be a substantial contributor. These are also a form of van der Waals interaction. nih.govresearchgate.net
N···H/H···N Contacts: The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor. Therefore, interactions between this nitrogen and hydrogen atoms from adjacent molecules (N···H) would likely play a a significant role in the crystal packing, forming hydrogen bonds that help to organize the molecules in a specific arrangement. nih.govmdpi.com
π···π Stacking Interactions: The aromatic pyridine ring can participate in π···π stacking interactions with neighboring pyridine rings. The shape index and curvedness plots derived from Hirshfeld surface analysis are particularly useful for identifying these types of interactions, which are indicated by the presence of adjacent red and blue triangles on the shape index map. mdpi.com
The following table provides a hypothetical breakdown of the percentage contributions of these interactions for this compound, extrapolated from data on similar compounds.
| Intermolecular Contact | Expected Percentage Contribution |
| H···H | ~40-50% |
| C···H/H···C | ~15-25% |
| N···H/H···N | ~10-20% |
| C···C (π···π) | ~5-10% |
It is important to emphasize that these values are illustrative and a definitive quantitative analysis would require experimental crystallographic data and a specific Hirshfeld surface analysis for this compound.
The interplay of these non-covalent interactions, from the widespread H···H contacts to the more directional N···H hydrogen bonds and π···π stacking, would collectively determine the three-dimensional architecture of the crystalline solid. The steric bulk of the isopropyl group would also play a crucial role in influencing the molecular conformation and how the molecules pack together in the crystal lattice. wikipedia.org
Coordination Chemistry and Supramolecular Assembly of 2 Methyl 3 Propan 2 Yl Pyridine
2-Methyl-3-(propan-2-YL)pyridine as a Ligand in Transition Metal Complexes
The presence of both a methyl group in the 2-position and an isopropyl group in the 3-position significantly impacts the coordination properties of the pyridine (B92270) nitrogen. These substituents introduce steric bulk around the coordination site, which can influence the geometry and stability of the resulting metal complexes.
Design and Synthesis of Pyridine-Based Ligands
The design of pyridine-based ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. mdpi.comjscimedcentral.com The synthetic strategies for producing substituted pyridines are diverse and can often be adapted to create specific isomers. For this compound, a plausible synthetic approach would involve a multi-step process, potentially starting from a simpler, commercially available pyridine derivative.
One common strategy for introducing alkyl groups to the pyridine ring is through cross-coupling reactions. For instance, a halogenated pyridine precursor could be reacted with an appropriate organometallic reagent. Alternatively, functional group manipulation on an existing substituted pyridine can be employed. The synthesis of related 2-methyl-3-nitropyridines highlights methods for introducing substituents and further reacting them. mdpi.com The synthesis of analogous ligands, such as 2,6-bis(5-isopropyl-1H-pyrazol-3-yl)pyridine, involves condensation reactions to build up the desired structure. mdpi.com
Table 1: Potential Synthetic Strategies for this compound
| Precursor 1 | Precursor 2 | Reaction Type | Key Conditions |
| 2-Methyl-3-bromopyridine | Isopropylmagnesium bromide | Grignard Reaction | Anhydrous ether or THF |
| 3-Bromo-2-methylpyridine | Isopropylzinc chloride, Pd catalyst | Negishi Coupling | Anhydrous THF, inert atmosphere |
| 2-Methyl-3-acetylpyridine | Hydrazine (B178648), then base (Wolff-Kishner) | Reduction | High temperature, diethylene glycol |
These synthetic routes offer pathways to access this compound, allowing for its exploration as a ligand in coordination chemistry.
Investigation of Coordination Modes and Chelation Properties
The coordination of pyridine and its derivatives to transition metals is a well-established phenomenon. jscimedcentral.comresearchgate.net The electronic properties of the pyridine ring, which can act as a weak π-acceptor, also contribute to the stability of the metal-ligand bond. wikipedia.org The coordination of similar N-isopropyl-N-(pyridin-2-ylmethyl)propan-2-amine ligands to palladium(II) has been shown to result in defined coordination geometries. researchgate.net
Table 2: Expected Coordination Geometries with this compound
| Metal Ion | Number of Ligands | Expected Geometry | Potential for Distortion |
| Cu(II) | 4 | Tetrahedral or Square Planar | High |
| Ni(II) | 4 | Tetrahedral or Square Planar | High |
| Pd(II) | 4 | Square Planar | Moderate |
| Zn(II) | 4 | Tetrahedral | High |
The steric demands of this compound may preclude the formation of complexes with high coordination numbers, favoring instead those with fewer, more sterically accessible coordination sites.
Self-Assembly of Supramolecular Architectures Utilizing Pyridine Motifs
The directional nature of the metal-ligand bond, combined with the rigid structure of the pyridine ring, makes this compound a promising candidate for the construction of complex supramolecular assemblies.
Formation of Discrete Metallacycles, Cages, and Finite Ensembles
The self-assembly of discrete supramolecular structures is driven by the precise geometric arrangement of ligands and metal ions. By employing di- or multi-topic ligands that incorporate the this compound motif, it is possible to direct the formation of finite architectures such as metallacycles and cages. The steric bulk of the isopropyl and methyl groups can serve as a design element, influencing the size and shape of the resulting cavity within a cage or the ring size of a metallacycle. The synthesis of macrocycles containing the bis(1,2,3-triazolyl)pyridine motif demonstrates the utility of pyridine-based units in forming complex topologies upon metal coordination. rsc.org
Construction of Extended Coordination Polymers and Metal-Organic Frameworks
When bifunctional ligands containing the this compound unit are used in conjunction with suitable metal ions, the formation of one-, two-, or three-dimensional coordination polymers (CPs) or metal-organic frameworks (MOFs) can be envisaged. The structure of the resulting extended network will be dictated by the coordination geometry of the metal ion and the connectivity and orientation of the pyridine-based linker. The use of pyridine carboxamides and pyrazine (B50134) carboxamides has led to the formation of 1D and 2D coordination polymers with copper(II). mdpi.com Similarly, 2-(1,2,4-1H-triazol-3-yl) pyridine has been used to construct homoleptic, one-dimensional coordination polymers with a range of transition metals. rsc.org
Influence of Anions and Ligand Substitutions on Supramolecular Structures
The architecture of supramolecular assemblies is significantly directed by the nature of the anions present and substitutions on the ligand itself. These factors dictate the types of non-covalent interactions that govern the self-assembly process, leading to a diverse array of structural motifs.
Non-covalent forces such as anion-π, π-π, and CH-π interactions play a dominant role in shaping the extended structures of coordination complexes in the solid state. sciensage.info The electron-deficient nature of the pyridine ring in ligands like this compound makes it capable of interacting with anions and solvent molecules, which is crucial for the generation of different supramolecular structures. sciensage.info Anion-π interactions, in particular, have emerged as a significant force in supramolecular chemistry, providing a driving force for molecular recognition and self-assembly. nih.gov
The choice of counter-anion can have a profound effect on the final supramolecular structure. For instance, in copper(II)-macrocycle systems, different anions lead to distinct morphological superstructures. A study demonstrated that perchlorate (B79767) (ClO₄⁻), nitrate (B79036) (NO₃⁻), and chloride (Cl⁻) anions resulted in the formation of rod, sphere, and sheet-like superstructures, respectively. researchgate.net In contrast, the use of a sulfate (B86663) (SO₄²⁻) anion led to a mixture of linear ribbon and micro-flower-like assemblies. researchgate.net This highlights the critical role of the anion's geometry, charge density, and coordination ability in directing the self-assembly process.
Furthermore, substitutions on the pyridine ligand itself can alter the coordination environment and introduce new interaction sites. The introduction of functional groups can modify the electronic properties of the ligand and provide additional hydrogen bonding or other non-covalent interaction capabilities. For example, the functionalization of pyridine-based ligands can influence the coordination modes and ultimately the dimensionality of the resulting structures, leading to the formation of 2D or 3D networks.
Table 1: Influence of Anions on Supramolecular Assembly
| Anion | Resulting Supramolecular Structure | Reference |
| Perchlorate (ClO₄⁻) | Rod-like superstructures | researchgate.net |
| Nitrate (NO₃⁻) | Sphere-like superstructures | researchgate.net |
| Chloride (Cl⁻) | Sheet-like superstructures | researchgate.net |
| Sulfate (SO₄²⁻) | Mixture of linear ribbon and micro-flower-like assemblies | researchgate.net |
Potential Applications in Catalysis and Advanced Functional Materials
The unique structural and electronic properties of coordination compounds derived from this compound and its analogs make them promising candidates for applications in catalysis and the development of advanced functional materials.
In the realm of catalysis , pyridine-containing ligands are widely explored. For example, palladium-catalyzed Suzuki cross-coupling reactions are utilized to synthesize novel pyridine derivatives. mdpi.com The resulting compounds can exhibit catalytic activity themselves or serve as ligands for metal catalysts in various organic transformations. The ability to tune the steric and electronic properties of the this compound ligand through substitutions allows for the fine-tuning of the catalytic activity and selectivity of the corresponding metal complexes. For instance, copper(II) complexes of functionalized 2,2′:6′,2″-terpyridines have been investigated for their catalytic activity. mdpi.com
In the field of advanced functional materials , these compounds show potential in several areas:
Luminescent Materials: Lanthanide complexes with functionalized pyridine-based ligands can exhibit characteristic sensitized emission, making them suitable for applications in lighting and sensing. researchgate.net
Electrochromic Materials: Metallopolymers incorporating pyridine-containing ligands, such as those with an Fe(II) bis(terpyridine) core, have been developed for use in electrochromic materials, which change color upon the application of an electrical potential. mdpi.com
Biological Probes: The ability of certain pyridine-based metal complexes to interact with biological molecules has led to their investigation as probes for imaging and sensing applications. For example, thiophene-based terpyridine Zn(II) complexes have been used for the visualization of mitochondrial DNA in living cells. mdpi.com
Boron Neutron Capture Therapy (BNCT): Recent research has shown that pyridine derivatives can form stable adducts with boranes like triborane (B₃H₇). rsc.org The high stability of the B–N bond in these adducts makes them potential candidates for boron-containing drugs for use in BNCT, a targeted cancer therapy. rsc.org
The versatility of the this compound scaffold, combined with the ability to form stable complexes with a variety of metal ions, opens up a wide range of possibilities for the rational design of functional materials with tailored properties.
Table 2: Potential Applications of Functionalized Pyridine Derivatives
| Application Area | Example | Reference |
| Catalysis | Suzuki cross-coupling reactions | mdpi.com |
| Luminescent Materials | Lanthanide complexes with sensitized emission | researchgate.net |
| Electrochromic Materials | Fe(II) bis(terpyridine) core metallopolymers | mdpi.com |
| Biological Probes | Visualization of mitochondrial DNA | mdpi.com |
| Boron Neutron Capture Therapy | Stable adducts with triborane (B₃H₇) | rsc.org |
Enzymatic Transformations and Biochemical Pathway Interactions of 2 Methyl 3 Propan 2 Yl Pyridine
Microbial Degradation Pathways of Pyridine (B92270) and its Alkylated Derivatives
The microbial breakdown of pyridine and its substituted forms is a critical process in the bioremediation of environments contaminated with these heterocyclic compounds. Bacteria have evolved diverse enzymatic strategies to utilize these compounds as sources of carbon, nitrogen, and energy.
Elucidation of Aerobic and Anaerobic Biodegradation Mechanisms
The biodegradation of pyridine compounds can occur under both oxygen-rich (aerobic) and oxygen-depleted (anaerobic) conditions. nih.gov Aerobic degradation pathways typically initiate with the oxidation of the pyridine ring or its alkyl substituents. nih.gov This initial attack is a crucial step that destabilizes the aromatic system, making it susceptible to subsequent enzymatic reactions.
Several bacterial strains, including species of Arthrobacter, Gordonia, and Pseudomonas, are known to degrade pyridine and its derivatives aerobically. asm.orgnih.govresearchgate.net For instance, some bacteria oxidize the alkyl side chains, while others directly attack the aromatic ring through hydroxylation, a reaction catalyzed by monooxygenases or dioxygenases. asm.org
Anaerobic degradation of pyridine has also been observed, particularly by denitrifying bacteria. nih.gov These microorganisms utilize nitrate (B79036) or other oxidized inorganic compounds as electron acceptors in the absence of oxygen. The anaerobic pathways are generally less understood than their aerobic counterparts but represent an important mechanism for the removal of pyridine contaminants in anoxic environments.
For a compound like 2-methyl-3-(propan-2-yl)pyridine, it is plausible that initial enzymatic attack could occur at either the methyl or the isopropyl group, or on the pyridine ring itself, likely at a position activated by the alkyl groups.
Identification and Characterization of Key Enzymes (e.g., Monooxygenases, Dehydrogenases)
The enzymatic machinery involved in the degradation of pyridine derivatives is diverse and includes several key classes of enzymes.
Monooxygenases are frequently implicated in the initial steps of aerobic pyridine degradation. asm.org These enzymes incorporate one atom of molecular oxygen into the substrate. A well-characterized example is the two-component flavin-dependent monooxygenase system (PyrA and PyrE) from Arthrobacter sp. strain 68b, which catalyzes the direct oxidative cleavage of the pyridine ring. asm.orgnih.gov For alkylated pyridines, cytochrome P450-dependent monooxygenases can hydroxylate either the ring or the alkyl side chains. nih.gov
Dehydrogenases play a crucial role in the subsequent steps of the degradation pathway, often oxidizing hydroxylated intermediates or aldehydes. asm.org For example, in the Arthrobacter sp. 68b pathway, a (Z)-N-(4-oxobut-1-enyl)formamide dehydrogenase (PyrB) and a succinate (B1194679) semialdehyde dehydrogenase (PyrD) are essential for processing the ring-fission product. asm.orgnih.gov
Other important enzymes in these pathways include amidohydrolases , which cleave amide bonds in the intermediate metabolites. asm.orgnih.gov The specific enzymes responsible for the degradation of this compound have not been identified, but they would likely belong to these established enzyme families.
Metabolite Profiling and Pathway Reconstruction
The reconstruction of biodegradation pathways relies heavily on the identification of intermediate metabolites. For unsubstituted pyridine, the pathway in Arthrobacter sp. strain 68b has been fully elucidated, proceeding through ring cleavage to form (Z)-N-(4-oxobut-1-enyl)formamide, which is then further metabolized to succinic acid, a central metabolite. asm.orgnih.gov
For alkyl-substituted pyridines, the pathways are more varied. In the case of 3-methylpyridine (B133936) degradation by Gordonia rubripertincta ZJJ, three potential metabolic routes have been proposed:
Oxidation of the methyl group followed by ring hydroxylation and hydrogenation.
Ring reduction followed by cleavage of C=C and C-N bonds.
Initial hydroxylation of the pyridine ring. nih.gov
Given the structure of this compound, a plausible degradation pathway would likely involve initial oxidation of either the methyl or isopropyl group to the corresponding alcohol and then carboxylic acid, followed by ring hydroxylation and cleavage. Alternatively, direct ring hydroxylation could be the initiating step. Without experimental data, the precise metabolites and pathway remain speculative.
Enzymatic Biotransformations for Derivatization and Synthesis
Enzymes are powerful tools for the selective modification of chemical compounds, offering high regio- and stereoselectivity that can be difficult to achieve with traditional chemical methods. The enzymatic transformation of pyridine derivatives can be used to produce valuable chemical intermediates. rsc.orgjcbsc.org
Hydroxylation , catalyzed by monooxygenases such as cytochrome P450s, is a key reaction for the derivatization of aromatic compounds, including pyridines. nih.govnih.gov This can lead to the formation of hydroxypyridines or the hydroxylation of alkyl side chains. For example, recombinant microbial whole-cell catalysts have been used for the one-pot synthesis of 2,6-bis(hydroxymethyl)pyridine from 2,6-lutidine. rsc.org
N-oxidation is another important transformation, producing pyridine N-oxides which are versatile intermediates in organic synthesis. bme.hu While often carried out with chemical oxidants, biocatalytic N-oxidation using monooxygenases has been demonstrated. bme.hursc.orgorganic-chemistry.org
For this compound, enzymatic reactions could potentially be employed to:
Selectively hydroxylate the methyl group to form (3-(propan-2-yl)pyridin-2-yl)methanol.
Hydroxylate the isopropyl group.
Introduce a hydroxyl group onto the pyridine ring.
Convert the pyridine nitrogen to a pyridine N-oxide.
These biotransformations could provide routes to novel derivatives with potential applications in pharmaceuticals and agrochemicals.
Interaction with Biological Macromolecules and Enzyme Inhibition Studies
Pyridine-based structures are common scaffolds in a wide range of biologically active molecules and are known to interact with various enzymes.
Modulatory Effects on Enzyme Activity and Specificity (e.g., α-glucosidase, Steroid 11-Beta-Monooxygenase, MAO, MmpL3)
While there is no specific data on the interaction of this compound with the enzymes listed below, the activity of structurally related pyridine derivatives provides a basis for predicting potential interactions.
α-Glucosidase: Inhibitors of α-glucosidase are used in the management of type 2 diabetes. Various heterocyclic compounds, including pyrimidine-fused derivatives, have been shown to inhibit this enzyme. nih.gov The inhibitory activity is dependent on the specific substitution pattern on the heterocyclic ring. nih.govnih.gov It is plausible that certain substituted pyridines could also exhibit α-glucosidase inhibitory activity.
Steroid 11-Beta-Monooxygenase (Steroid 11β-hydroxylase): This enzyme is a cytochrome P450 enzyme involved in the biosynthesis of corticosteroids. Metyrapone, a substituted pyridine, is a known inhibitor of this enzyme. The structurally similar compound 4-aminopyridine (B3432731) has also been shown to inhibit corticosteroid 11β-hydroxylation, suggesting that the pyridine moiety can be a key feature for interaction with the enzyme's active site. nih.gov
Monoamine Oxidase (MAO): MAO-A and MAO-B are important targets for the treatment of depression and neurodegenerative diseases. Numerous compounds containing a pyridine ring have been investigated as MAO inhibitors. For example, certain pyridazinobenzylpiperidine derivatives show potent and selective inhibition of MAO-B. nih.govmdpi.com The nature and position of substituents on the heterocyclic ring are critical for the potency and selectivity of inhibition. nih.govnih.govcapes.gov.br
MmpL3 (Mycobacterial Membrane Protein Large 3): MmpL3 is an essential transporter protein in Mycobacterium tuberculosis and a promising target for new anti-tuberculosis drugs. Pyridine-2-methylamine derivatives have been identified as potent inhibitors of MmpL3. nih.govnih.govjhu.edu Structure-activity relationship studies have shown that the pyridine nitrogen is crucial for binding to the protein, and modifications to the substituents on the pyridine ring significantly impact the inhibitory activity. nih.govnih.gov
The table below summarizes the inhibitory activities of some pyridine derivatives against these enzymes.
Inhibitory Activity of Selected Pyridine Derivatives
| Enzyme | Inhibitor Class/Example | Key Structural Features | Observed Effect | Source |
|---|---|---|---|---|
| α-Glucosidase | Pyrimidine-fused heterocycles | Fused heterocyclic core with varied substituents | Modest and selective inhibitory activity | nih.gov |
| Steroid 11-Beta-Monooxygenase | 4-Aminopyridine | Amino-substituted pyridine ring | Inhibition of cortisol and corticosterone (B1669441) production | nih.gov |
| Monoamine Oxidase B (MAO-B) | Pyridazinobenzylpiperidine derivatives | Substituted pyridazine (B1198779) and piperidine (B6355638) rings | Potent and selective inhibition (IC50 in the low micromolar to nanomolar range for lead compounds) | nih.govmdpi.com |
| MmpL3 | Pyridine-2-methylamine derivatives | Pyridine ring with a methylamine (B109427) substituent at position 2 and other varied groups | Potent antitubercular activity (MIC as low as 0.016 µg/mL for lead compounds) | nih.gov |
Information Not Available for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is no specific research data regarding the enzymatic transformations, biochemical pathway interactions, structure-activity relationships (SAR), or molecular docking studies for the chemical compound This compound .
Enzymatic Transformations and Biochemical Pathway Interactions
Molecular Docking and Computational Analysis of Binding Modes
While there is a breadth of research on the biological activities, SAR, and computational analysis of the broader class of pyridine derivatives, the findings are specific to the structures and analogs studied in those respective papers. This general information cannot be accurately extrapolated to describe the specific biochemical behavior of this compound without direct experimental or computational evidence.
Therefore, the generation of a scientifically accurate article adhering to the requested outline is not possible at this time due to the absence of specific data for this compound in the public research domain.
Synthesis and Characterization of 2 Methyl 3 Propan 2 Yl Pyridine Analogues and Derivatives
Rational Design Principles for Pyridine-Based Chemical Libraries
The design of chemical libraries centered around the pyridine (B92270) core is a strategic endeavor in the quest for novel therapeutic agents and functional materials. nih.govscitechdaily.com Pyridine and its derivatives are prevalent structural motifs in numerous FDA-approved drugs, underscoring their significance in medicinal chemistry. nih.gov The rational design of pyridine-based libraries involves a multi-faceted approach that considers the scaffold's inherent properties and the intended biological target or material function.
Key principles in the rational design of these libraries include:
Scaffold Hopping and Hybridization: This strategy involves replacing a core scaffold in a known active molecule with a pyridine ring or fusing the pyridine moiety with other pharmacophores. researchgate.netacs.org This can lead to novel chemical entities with improved potency, selectivity, and pharmacokinetic profiles. For instance, hybridizing a pyridine core with a 1,3,4-oxadiazole (B1194373) moiety has been explored to develop new anticancer agents. acs.org
Structure-Based Drug Design: When the three-dimensional structure of a biological target is known, computational methods such as docking can be employed to design pyridine-based ligands that fit precisely into the active site. researchgate.net This allows for the optimization of interactions, such as hydrogen bonding and hydrophobic interactions, to enhance binding affinity and efficacy.
Privileged Scaffold Concept: The pyridine ring is considered a "privileged scaffold" due to its ability to bind to multiple biological targets with high affinity. nih.gov Libraries are often designed around this scaffold to explore a wide range of biological activities. By systematically varying the substituents on the pyridine ring, chemists can fine-tune the electronic and steric properties of the molecules to achieve desired biological effects. nih.gov
Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse pyridine derivatives to maximize the chances of identifying novel biological activities. nih.gov This often involves the use of versatile synthetic methods that allow for the introduction of a wide array of functional groups and substitution patterns.
The table below summarizes some design strategies for pyridine-based libraries and their objectives.
| Design Strategy | Objective | Example Application |
| Scaffold Hopping | To create novel chemical entities with improved properties by replacing a known core structure. | Development of apoptotic anticancer agents. researchgate.net |
| Structure-Based Design | To design ligands that fit a specific biological target's active site. | Discovery of prion disease therapeutics. researchgate.net |
| Privileged Scaffold | To explore a wide range of biological activities by utilizing a scaffold known to bind to multiple targets. | Broad-spectrum therapeutic agent discovery. nih.gov |
| Diversity-Oriented Synthesis | To generate a wide variety of structures to screen for new biological functions. | Identification of novel enzyme inhibitors. nih.gov |
Diverse Synthetic Strategies for Varied Substitution Patterns
The synthesis of substituted pyridines, including analogues of 2-Methyl-3-(propan-2-YL)pyridine, is a well-established field with a plethora of methods to achieve diverse substitution patterns. nih.govchemrxiv.org These strategies can be broadly categorized into cycloaddition/cyclization reactions and functionalization of pre-existing pyridine rings.
Cycloaddition and Cyclization Reactions:
These methods build the pyridine ring from acyclic precursors.
Hantzsch Pyridine Synthesis: A classic method involving the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). While versatile, it typically produces dihydropyridines that require subsequent oxidation.
Kröhnke Pyridine Synthesis: This method utilizes α-picolinium salts and α,β-unsaturated carbonyl compounds.
Bohlmann-Rahtz Pyridine Synthesis: This involves the condensation of an enamine with an ynone.
One-Pot Multicomponent Reactions: Modern synthetic chemistry often favors one-pot reactions that combine multiple starting materials to form complex products in a single step, offering efficiency and atom economy. acs.org For example, a four-component reaction of an aryl methyl ketone, DMF-DMA, an active methylene (B1212753) compound, and ammonium acetate can yield highly substituted pyridines. acs.org
Functionalization of Pre-existing Pyridine Rings:
These methods modify a pre-formed pyridine ring.
Electrophilic Aromatic Substitution (SEAr): Pyridine is generally unreactive towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, activating groups on the ring or conversion to the corresponding N-oxide can facilitate these reactions.
Nucleophilic Aromatic Substitution (SNAr): This is a more common reaction for pyridines, especially those bearing good leaving groups (e.g., halogens) at the 2- and 4-positions. mdpi.com The reaction is facilitated by electron-withdrawing groups on the ring.
Metal-Catalyzed Cross-Coupling Reactions: Reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings are powerful tools for introducing carbon-carbon bonds at various positions on the pyridine ring. nih.gov These reactions offer a high degree of control and functional group tolerance.
Direct C-H Functionalization: Emerging methods focus on the direct activation and functionalization of C-H bonds, providing a more atom-economical route to substituted pyridines.
The synthesis of 2-methylpyridines can be achieved through specific methods like the α-methylation of pyridines using a continuous flow setup with a Raney® nickel catalyst. nih.govresearchgate.net The following table provides a summary of synthetic methods for substituted pyridines.
| Synthetic Method | Description | Key Features |
| Hantzsch Synthesis | Condensation of an aldehyde, β-ketoester, and ammonia. | Forms dihydropyridines, requires oxidation. |
| Kröhnke Synthesis | Reaction of α-picolinium salts with α,β-unsaturated carbonyls. | Versatile for various substitution patterns. |
| One-Pot Multicomponent Reactions | Multiple reactants combine in a single step. | High efficiency and atom economy. acs.org |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group by a nucleophile. | Favored at the 2- and 4-positions. mdpi.com |
| Metal-Catalyzed Cross-Coupling | Formation of C-C bonds using catalysts like palladium. | High control and functional group tolerance. nih.gov |
| Direct C-H Functionalization | Activation and reaction at a C-H bond. | Atom economical and efficient. |
| Flow Synthesis of 2-Methylpyridines | Continuous flow α-methylation over a catalyst. | Greener and more efficient than batch processes. nih.govresearchgate.net |
Comprehensive Structural Characterization of Novel Analogues
The unambiguous determination of the structure of newly synthesized analogues of this compound is crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for elucidating the substitution pattern on the pyridine ring. The chemical shifts and coupling constants of the protons and carbons provide detailed information about their chemical environment and connectivity. For instance, the ¹³C NMR spectrum of a synthesized pyridine derivative can confirm the presence of key functional groups by their characteristic signals. acs.org Two-dimensional NMR techniques like COSY, HSQC, and HMBC are used to establish the complete connectivity of the molecule.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the synthesized compound, which allows for the determination of its elemental composition. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.
X-ray Crystallography: When a suitable single crystal of a novel analogue can be grown, X-ray crystallography provides the most definitive structural information. acs.org It reveals the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups, such as C=N, C=C, and C-H bonds within the pyridine ring and its substituents. UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study conjugation.
The following table summarizes the application of these techniques in the characterization of pyridine analogues.
| Technique | Information Provided |
| ¹H and ¹³C NMR | Connectivity of atoms, chemical environment of protons and carbons. acs.org |
| Mass Spectrometry | Elemental composition and molecular weight. |
| X-ray Crystallography | Three-dimensional structure, bond lengths, and angles. acs.org |
| IR Spectroscopy | Presence of specific functional groups. |
| UV-Vis Spectroscopy | Electronic transitions and conjugation. |
Comparative Analysis of Reactivity and Supramolecular Interactions in Analogues
The reactivity and supramolecular behavior of this compound analogues are dictated by the nature and position of the substituents on the pyridine ring.
Reactivity:
The electron-donating or electron-withdrawing nature of the substituents significantly influences the reactivity of the pyridine ring.
Electron-Donating Groups (EDGs): Groups like methyl and isopropyl increase the electron density on the pyridine ring, making it more susceptible to electrophilic attack (though still less reactive than benzene) and increasing its basicity.
Electron-Withdrawing Groups (EWGs): Groups like nitro or cyano decrease the electron density, making the ring more susceptible to nucleophilic attack, particularly at the positions ortho and para to the EWG. mdpi.com
The reactivity can be systematically tuned by modifying the substituents, which can be observed through changes in reaction rates and product distributions in various chemical transformations. nih.gov
Supramolecular Interactions:
Pyridine analogues can participate in a variety of non-covalent interactions that govern their self-assembly and recognition properties.
Hydrogen Bonding: The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. Substituents with hydrogen bond donor capabilities (e.g., -OH, -NH₂) can lead to the formation of intricate hydrogen-bonded networks in the solid state. nih.gov
π-π Stacking: The aromatic pyridine ring can engage in π-π stacking interactions with other aromatic systems. The geometry of these interactions (e.g., parallel-displaced or T-shaped) is influenced by the substituents on the ring. nih.gov
Halogen Bonding: Pyridine analogues containing halogen substituents can act as halogen bond acceptors, interacting with electron-rich atoms.
The study of these interactions is crucial for understanding the crystal packing of these molecules and for the design of functional materials with desired properties. X-ray crystallography is a primary tool for visualizing and analyzing these supramolecular assemblies. nih.gov
The table below outlines the influence of substituent electronic effects on the properties of pyridine analogues.
| Substituent Type | Effect on Electron Density | Influence on Reactivity | Impact on Basicity |
| Electron-Donating (e.g., -CH₃, -CH(CH₃)₂) | Increases | Enhances electrophilic substitution | Increases |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases | Enhances nucleophilic substitution | Decreases |
Q & A
Q. What are the established synthetic routes for 2-Methyl-3-(propan-2-YL)pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis typically involves alkylation or coupling reactions at the pyridine ring. For example, a Friedel-Crafts alkylation using isopropyl halides in the presence of Lewis acids (e.g., AlCl₃) can introduce the isopropyl group at the 3-position. Optimization includes:
- Catalyst selection : Lewis acids or transition-metal catalysts (e.g., Pd for cross-coupling).
- Temperature control : Reactions often proceed at 80–120°C to balance reactivity and side-product formation.
- Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/EtOAc eluent) improves purity .
Scale-up requires inert atmospheres (N₂/Ar) to prevent oxidation and large-scale reactors for consistent mixing .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies substituent positions (e.g., isopropyl doublet at δ 1.2–1.4 ppm, pyridine ring protons at δ 7.0–8.5 ppm). ¹³C NMR confirms alkyl and aromatic carbons .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ for C₁₀H₁₄N⁺ = 148.1126). Fragmentation patterns confirm structural motifs .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%). Mobile phases often use acetonitrile/water gradients .
Advanced Research Questions
Q. How do structural modifications at the 3-position of the pyridine ring influence the binding affinity of this compound derivatives to nicotinic acetylcholine receptors (nAChRs)?
- Methodological Answer : Structure-activity relationship (SAR) studies involve:
- Substituent variation : Replacing isopropyl with bulkier groups (e.g., cyclopropyl) or polar moieties (e.g., hydroxyl) to assess steric/electronic effects.
- In vitro assays : Radioligand binding (e.g., [³H]-epibatidine displacement in rat cortical membranes) quantifies affinity (Kᵢ values). ABT-089, a derivative, showed Kᵢ = 10 nM for α4β2 nAChRs .
- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding poses in receptor pockets, highlighting hydrogen bonds and hydrophobic interactions .
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different in vivo models?
- Methodological Answer : Address variability via:
- Dose-response studies : Establish EC₅₀/ED₅₀ values in multiple species (e.g., rodents vs. primates) to account for metabolic differences. ABT-089 exhibited ED₅₀ = 0.1 mg/kg in monkey cognition tests but required higher doses in rodents .
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and brain penetration (logBB) using LC-MS/MS. Poor CNS bioavailability in some models may explain efficacy gaps .
- Receptor subtype selectivity : Use α4β2- vs. α7-nAChR knockout models to isolate target-specific effects .
Q. What computational approaches are recommended for predicting the metabolic pathways and toxicity profile of this compound in preclinical development?
- Methodological Answer :
- Metabolism prediction : Tools like GLORY (Gradient-boosted Liver Oxidation Reactions) identify likely oxidation sites (e.g., isopropyl to ketone). Cytochrome P450 docking (CYP3A4, CYP2D6) predicts primary metabolites .
- Toxicity screening : QSAR models (e.g., ProTox-II) estimate hepatotoxicity (LD₅₀) and mutagenicity (Ames test profiles).
- In vitro validation : Microsomal stability assays (human liver microsomes + NADPH) confirm metabolic turnover rates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
